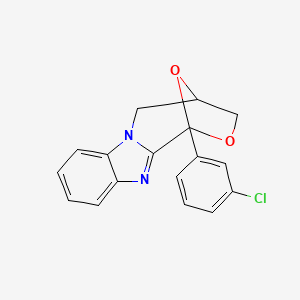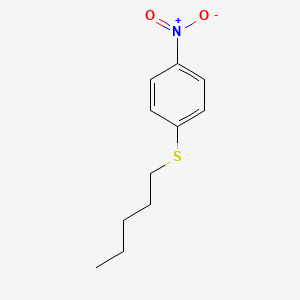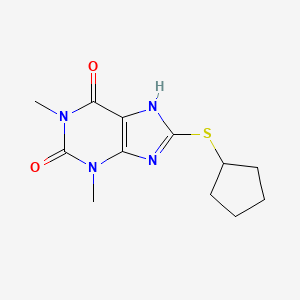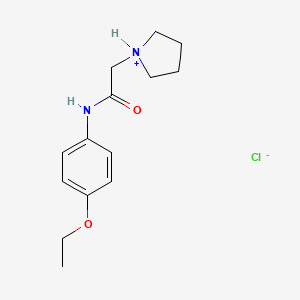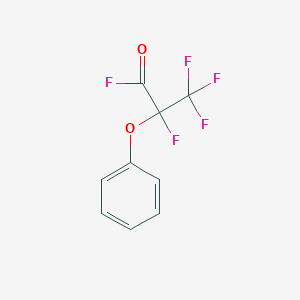
2,3,3,3-Tetrafluoro-2-phenoxypropanoyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-Tetrafluoro-2-phenoxypropanoyl fluoride typically involves the reaction of phenol with a fluorinated acyl fluoride. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds, followed by purification to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation, crystallization, and filtration to ensure the purity and quality of the final product. Safety measures are crucial due to the reactive nature of the fluorinated compounds involved .
Análisis De Reacciones Químicas
Types of Reactions
2,3,3,3-Tetrafluoro-2-phenoxypropanoyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can react with water to form corresponding acids and alcohols.
Reduction: The compound can be reduced to form less oxidized products.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis may yield phenol and fluorinated carboxylic acids, while reduction may produce fluorinated alcohols .
Aplicaciones Científicas De Investigación
2,3,3,3-Tetrafluoro-2-phenoxypropanoyl fluoride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,3,3,3-Tetrafluoro-2-phenoxypropanoyl fluoride involves its interaction with molecular targets such as enzymes and proteins. The fluorine atoms in the compound can form strong bonds with these targets, leading to changes in their structure and function. This can result in various biological effects, depending on the specific pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propionic acid: Another fluorinated compound with similar properties.
Perfluorooctanoic acid (PFOA): A well-known fluorinated compound used in various industrial applications
Uniqueness
2,3,3,3-Tetrafluoro-2-phenoxypropanoyl fluoride is unique due to the presence of both fluorine and phenoxy groups, which provide it with distinct chemical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
78900-65-9 |
|---|---|
Fórmula molecular |
C9H5F5O2 |
Peso molecular |
240.13 g/mol |
Nombre IUPAC |
2,3,3,3-tetrafluoro-2-phenoxypropanoyl fluoride |
InChI |
InChI=1S/C9H5F5O2/c10-7(15)8(11,9(12,13)14)16-6-4-2-1-3-5-6/h1-5H |
Clave InChI |
LYKDQIQZWDYBDS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC(C(=O)F)(C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



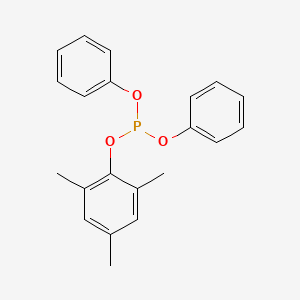
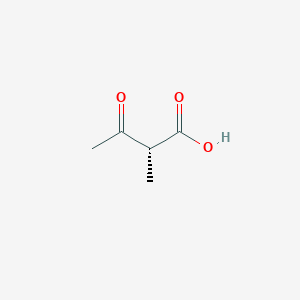



![4-{[(1H-Pyrazol-1-yl)methyl]sulfanyl}phenol](/img/structure/B14438989.png)

![(E)-but-2-enedioic acid;1-[4-(4-chlorophenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]-4-methylpiperazine](/img/structure/B14438996.png)
